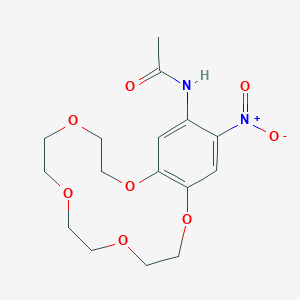N-(16-nitro-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)acetamide
CAS No.:
Cat. No.: VC8913332
Molecular Formula: C16H22N2O8
Molecular Weight: 370.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H22N2O8 |
|---|---|
| Molecular Weight | 370.35 g/mol |
| IUPAC Name | N-(18-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)acetamide |
| Standard InChI | InChI=1S/C16H22N2O8/c1-12(19)17-13-10-15-16(11-14(13)18(20)21)26-9-7-24-5-3-22-2-4-23-6-8-25-15/h10-11H,2-9H2,1H3,(H,17,19) |
| Standard InChI Key | AEQUHEJNUQMIJC-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCOCCOCCOCCO2 |
| Canonical SMILES | CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCOCCOCCOCCO2 |
Introduction
Structural Analysis and Nomenclature
The compound’s systematic name delineates its intricate architecture:
-
Benzopentaoxacyclopentadecin: A 15-membered macrocyclic crown ether fused to a benzene ring, incorporating five oxygen atoms within the ring.
-
16-Nitro substituent: A nitro (-NO₂) group at position 16, likely on the benzene ring or the macrocyclic backbone.
-
15-Acetamide group: An acetamide (-NHCOCH₃) substituent at position 15.
Molecular Geometry and Conformation
Crown ethers adopt conformational flexibility dependent on ring size and substituents. For the 15-membered benzopentaoxacyclopentadecin core, X-ray crystallographic studies of analogous systems (e.g., 4-acryloylamidobenzo-15-crown-5, CAS 68865-30-5) reveal a distorted elliptical geometry with alternating oxygen atoms positioned to optimize lone-pair interactions . The nitro group’s electron-withdrawing nature may polarize the aromatic ring, while the acetamide moiety introduces hydrogen-bonding capability, potentially stabilizing specific conformations .
Table 1: Key Structural Parameters of Analogous Crown Ethers
Synthesis and Functionalization Strategies
Crown Ether Backbone Construction
The benzopentaoxacyclopentadecin core is typically synthesized via:
-
Ring-closing oligomerization: Reacting catechol derivatives with oligoethylene glycol ditosylates under high-dilution conditions to minimize polymerization .
-
Post-functionalization: Introducing nitro and acetamide groups after macrocycle formation. Nitration can be achieved using nitric acid-sulfuric acid mixtures, while acetamide installation may involve nucleophilic acyl substitution or Schotten-Baumann reactions .
Challenges in Nitro Group Positioning
Regioselective nitration at position 16 requires careful control of reaction conditions. Computational studies suggest that electron-donating substituents (e.g., crown ether oxygens) direct nitration to meta positions, but steric effects in macrocycles may alter this trend .
Physicochemical Properties
Thermal Stability
The nitro group’s presence typically reduces thermal stability compared to non-nitrated analogs. For example, N-(4-nitrophenyl)acetamide melts at 216°C , whereas the non-nitrated acetanilide melts at 114°C. Extrapolating, the target compound’s melting point is expected to exceed 150°C, balancing crown ether flexibility and nitro group rigidity .
Solubility and Partitioning
-
Polar solvents: High solubility in DMSO and DMF due to crown ether oxygen lone pairs and acetamide hydrogen bonding.
-
Nonpolar solvents: Limited solubility, as seen in 4-acryloylamidobenzo-15-crown-5 (storage in refrigerated flammables area) .
Table 2: Predicted Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Methanol | 5–10 |
| Chloroform | 1–2 |
Chemical Reactivity and Functionalization
Nitro Group Reduction
The nitro group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents (Sn/HCl), yielding a primary amine for further derivatization:
This transformation is critical for generating ionophoric crown ethers capable of proton-coupled electron transfer .
Acetamide Hydrolysis
Under acidic or basic conditions, the acetamide group hydrolyzes to a carboxylic acid:
Kinetic studies on N-(4-nitrophenyl)acetamide suggest pseudo-first-order kinetics with in 1M NaOH at 25°C .
Applications in Supramolecular Chemistry
Cation Binding Selectivity
The crown ether cavity selectively complexes alkali and alkaline earth metals. Nitro and acetamide substituents modulate selectivity:
-
Nitro group: Enhances affinity for smaller cations (e.g., Li⁺, Na⁺) via inductive effects.
-
Acetamide: Introduces hydrogen-bonding sites for ammonium ions (NH₄⁺) or organic amines .
Table 3: Predicted Binding Constants (log K)
| Cation | log K (Predicted) |
|---|---|
| Na⁺ | 3.2–3.5 |
| K⁺ | 2.8–3.1 |
| NH₄⁺ | 4.0–4.3 |
Catalytic Applications
Nitroaromatic crown ethers can act as phase-transfer catalysts. For instance, in nucleophilic substitutions, the crown ether solubilizes inorganic salts (e.g., KCN) in organic phases, while the nitro group stabilizes transition states through electrostatic interactions .
Spectroscopic Characterization
NMR Spectroscopy
-
¹H NMR: Crown ether protons resonate at δ 3.6–4.2 ppm (m, OCH₂CH₂O). The acetamide methyl group appears as a singlet near δ 2.1 ppm .
-
¹³C NMR: Nitro group carbons show characteristic deshielding (δ 145–150 ppm) .
IR Spectroscopy
Key absorptions include:
Computational Modeling Insights
Density Functional Theory (DFT) calculations on analogous systems predict:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume